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Cytidine 5'-triphosphate (CTP) disodium salt is a crucial nucleotide that serves as a

fundamental building block for RNA synthesis and plays a vital role in various cellular

processes. Its stability and solubility make it an indispensable reagent in molecular biology

research, underpinning a wide range of applications from basic science to the development of

novel therapeutics.[1][2] This document provides detailed application notes and protocols for

the use of CTP disodium salt in key molecular biology techniques.

In Vitro Transcription (IVT)
In vitro transcription is a widely used technique to synthesize RNA molecules from a DNA

template. CTP, along with ATP, GTP, and UTP, is a requisite substrate for RNA polymerases

(such as T7, SP6, or T3) to elongate the RNA transcript.[3][4] The concentration and purity of

CTP directly impact the yield and quality of the synthesized RNA.[3]
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High-yield in vitro transcription reactions can produce 120–180 µg of RNA per microgram of

template DNA in a 20 µL reaction.[3] For standard reactions, the concentration of each NTP,

including CTP, is typically around 0.5 mM.[3] However, for high-yield synthesis, NTP

concentrations can be significantly higher, often in the range of 1 to 10 mM for each nucleotide.

[5][6] It is important to note that the optimal concentration of CTP and other NTPs may need to

be empirically determined for specific templates and desired RNA yields.[7]

Quantitative Data for In Vitro Transcription:
Parameter Standard Reaction

High-Yield
Reaction

Notes

CTP Concentration 0.5 mM 1 - 10 mM

Optimal concentration

can be template-

dependent.[3][5][6]

Other NTPs (ATP,

GTP, UTP)

Concentration

0.5 mM 1 - 10 mM

Maintaining an

equimolar ratio is

common, but

adjusting the GC:AU

ratio based on

template sequence

can improve yield.[8]

Expected RNA Yield
Variable, typically

lower

Up to 180 µg per 1 µg

DNA template

Yield is highly

dependent on the

specific kit, template,

and reaction

conditions.[3]

Incubation Time 1 - 2 hours

2 - 4 hours (can be

extended to 16 hours

for short transcripts)

Longer incubation

times may not always

result in higher yields

of full-length

transcripts.[9]

Optimal Temperature 37°C 37°C

This is the optimal

temperature for T7

RNA polymerase

activity.[5]
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Experimental Protocol: Standard In Vitro Transcription
This protocol is a general guideline for a standard 20 µL in vitro transcription reaction using T7

RNA polymerase.

Materials:

Linearized DNA template with a T7 promoter (0.5 - 1 µg)

Nuclease-free water

10x Transcription Buffer

100 mM ATP solution

100 mM GTP solution

100 mM CTP disodium salt solution

100 mM UTP solution

RNase Inhibitor (40 U/µL)

T7 RNA Polymerase (20 U/µL)

DNase I (RNase-free)

Procedure:

Thaw all components on ice.

In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the

following order:

Nuclease-free water to a final volume of 20 µL

2 µL of 10x Transcription Buffer

1 µL of 100 mM ATP (final concentration 5 mM)
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1 µL of 100 mM GTP (final concentration 5 mM)

1 µL of 100 mM CTP disodium salt (final concentration 5 mM)

1 µL of 100 mM UTP (final concentration 5 mM)

X µL of linearized DNA template (0.5 - 1 µg)

1 µL of RNase Inhibitor

1 µL of T7 RNA Polymerase

Mix gently by pipetting and incubate at 37°C for 2 hours.

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

Purify the synthesized RNA using a suitable column-based kit or phenol-chloroform

extraction followed by ethanol precipitation.

Experimental Workflow for In Vitro Transcription

Reaction Preparation

Transcription Post-Transcription

Linearized DNA Template

Incubate at 37°C

ATP, GTP, CTP, UTP

Transcription Buffer

T7 RNA Polymerase, RNase Inhibitor

DNase I Treatment RNA Purification Quality Control (e.g., Gel Electrophoresis)
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Figure 1. A generalized workflow for performing an in vitro transcription experiment.

RNA Labeling
CTP analogs are frequently used for non-radioactive and radioactive labeling of RNA molecules

for various downstream applications, including nucleic acid hybridization, microarrays, and

RNA-protein interaction studies.

Application Notes:
Radiolabeling: [α-³²P]CTP is commonly used to generate high-specific-activity RNA probes.[1]

[10] For optimal probe synthesis, the concentration of the limiting labeled nucleotide should be

greater than 3 µM.[10] Higher concentrations of the limiting nucleotide lead to a higher

proportion of full-length transcripts, but adding unlabeled CTP will decrease the specific activity

of the probe.[1]

Fluorescent Labeling: Fluorescently labeled CTP analogs, such as Cy3-CTP or Cy5-CTP, can

be incorporated into RNA transcripts by RNA polymerases. The efficiency of incorporation can

be high, and in some cases, complete substitution of CTP with a fluorescent analog is possible.

[11]

Quantitative Data for RNA Labeling:
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Labeling
Method

Labeled
Nucleotide

Specific
Activity /
Quantum Yield

Incorporation
Efficiency

Notes

Radiolabeling
[α-³²P]CTP (800

Ci/mmol)
~10⁸ cpm/µg

> 50% in a 10-

minute reaction

Specific activity

depends on the

ratio of labeled to

unlabeled CTP.

[1][10]

Fluorescent

Labeling

tCTP (a

fluorescent CTP

analog)

Quantum yield

(φF) ~ 0.1

T7 RNA

polymerase

incorporates

tCTP with 2-fold

higher catalytic

efficiency than

CTP.

Can be fully

substituted for

CTP in

transcription

reactions.[11]

Experimental Protocol: Radiolabeling of RNA Probes
This protocol is adapted for generating high-specific-activity RNA probes using [α-³²P]CTP.

Materials:

Linearized DNA template (0.1 - 1 µg)

Nuclease-free water

10x Reaction Buffer

100 mM ATP solution

100 mM GTP solution

100 mM UTP solution

[α-³²P]CTP (800–6000 Ci/mmol, ≥ 10 mCi/ml)

RNase Inhibitor (40 U/µL)
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T7 RNA Polymerase (20 U/µL)

Procedure:

Thaw all components on ice, except for the radiolabeled CTP.

Prepare a master mix containing the reaction buffer, ATP, GTP, and UTP.

In a shielded tube, assemble the reaction at room temperature:

Nuclease-free water to a final volume of 20 µL

2 µL of 10x Reaction Buffer

1 µL of 100 mM ATP

1 µL of 100 mM GTP

1 µL of 100 mM UTP

X µL of [α-³²P]CTP (to a final concentration of at least 3 µM)

X µL of linearized DNA template (0.1 - 1 µg)

1 µL of RNase Inhibitor

1 µL of T7 RNA Polymerase

Mix gently and incubate at 37°C for 10-60 minutes.

Stop the reaction by adding a suitable stop solution (e.g., EDTA-containing loading buffer).

Purify the labeled RNA probe using a spin column designed for radiolabeled probe

purification to remove unincorporated nucleotides.

Experimental Workflow for RNA Labeling
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Figure 2. A schematic representation of the workflow for RNA labeling using a labeled CTP

analog.

Phospholipid Biosynthesis
CTP is a key molecule in the synthesis of phospholipids, which are essential components of

cellular membranes.[11][12] It is a precursor for the formation of CDP-diacylglycerol, CDP-

choline, and CDP-ethanolamine, which are critical intermediates in the synthesis of major

phospholipids like phosphatidylcholine (PC), phosphatidylethanolamine (PE), and

phosphatidylinositol (PI).[12][13]

Signaling Pathway: Role of CTP in Phospholipid
Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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